molecular formula C25H36O3 B12713359 Isodehydroluffariellolide CAS No. 132911-45-6

Isodehydroluffariellolide

Cat. No.: B12713359
CAS No.: 132911-45-6
M. Wt: 384.6 g/mol
InChI Key: PRRMUPFGQLWFJH-IWJUANJQSA-N
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Description

Isodehydroluffariellolide is a bioactive sesterterpene compound isolated from marine sponges, particularly from the genus Hyrtios . This compound has garnered significant interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isodehydroluffariellolide typically involves the extraction from marine sponges. The process includes the fractionation of the dichloromethane extract of the sponge Hyrtios erectus . The isolation process employs various chromatographic techniques to purify the compound.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine sponges, which limits its availability and scalability.

Chemical Reactions Analysis

Types of Reactions

Isodehydroluffariellolide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.

    Biology: It has shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: Its bioactive properties make it a candidate for use in the development of new pharmaceuticals and other bioactive products.

Mechanism of Action

The mechanism of action of isodehydroluffariellolide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Isodehydroluffariellolide is structurally similar to other sesterterpenes isolated from marine sponges, such as homofascaplysin A and fascaplysin . it is unique in its specific structural features and biological activities. The comparison with similar compounds highlights its potential as a unique bioactive molecule with distinct properties.

List of Similar Compounds

  • Homofascaplysin A
  • Fascaplysin
  • Other sesterterpenes from the genus Hyrtios

Properties

CAS No.

132911-45-6

Molecular Formula

C25H36O3

Molecular Weight

384.6 g/mol

IUPAC Name

4-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)deca-3,7-dienyl]-2H-furan-5-one

InChI

InChI=1S/C25H36O3/c1-18(10-7-11-21-15-17-28-24(21)27)8-6-9-19(2)12-13-22-20(3)23(26)14-16-25(22,4)5/h9-10,15H,6-8,11-14,16-17H2,1-5H3/b18-10+,19-9+

InChI Key

PRRMUPFGQLWFJH-IWJUANJQSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)CC/C(=C/CC/C(=C/CCC2=CCOC2=O)/C)/C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)CCC(=CCCC(=CCCC2=CCOC2=O)C)C

Origin of Product

United States

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